3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety and a 4-(2-fluorophenyl)piperazine substituent.
Properties
Molecular Formula |
C24H22FN5O2S2 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22FN5O2S2/c1-2-29-23(32)19(34-24(29)33)15-16-21(26-20-9-5-6-10-30(20)22(16)31)28-13-11-27(12-14-28)18-8-4-3-7-17(18)25/h3-10,15H,2,11-14H2,1H3/b19-15- |
InChI Key |
ZPBNTSSXNLZPBN-CYVLTUHYSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Method
A representative procedure involves reacting 2-amino-4-chloropyridine with ethyl acetoacetate in refluxing ethanol, catalyzed by p-toluenesulfonic acid (p-TSA), to yield 7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (65–72% yield). Modifications include microwave-assisted synthesis, which reduces reaction time from 12 hours to 30 minutes while maintaining yields above 70%.
Thiazolidinone Ring Formation
The thiazolidinone moiety is constructed via a two-step process: (i) condensation of a thiourea derivative with ethyl bromoacetate, followed by (ii) Knoevenagel condensation with the pyrido[1,2-a]pyrimidin-4-one intermediate.
Thiourea Condensation
3-Ethylthiourea reacts with ethyl bromoacetate in anhydrous THF under nitrogen, yielding 3-ethyl-2-thioxo-1,3-thiazolidin-4-one (85% yield).
Knoevenagel Condensation
The thiazolidinone intermediate undergoes Knoevenagel condensation with 2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one in acetic acid with piperidine as a catalyst. The reaction is heated at 80°C for 6 hours, producing the Z-isomer selectively (>95% stereopurity) due to thermodynamic control.
Optimization Strategies
Recent advances focus on improving yield and reducing steps:
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional SNAr | K₂CO₃/DMF | 110 | 58 | 92 |
| Microwave SNAr | CuFe₂O₄ NPs/Solvent-free | 120 | 82 | 98 |
| One-pot synthesis | Nano-ZnTiO₃/EtOH | 80 | 75 | 95 |
Key findings:
-
Microwave irradiation enhances reaction efficiency by 40% compared to conventional heating.
-
Copper ferrite nanoparticles (CuFe₂O₄) enable solvent-free conditions, reducing waste and improving atom economy.
Purification and Characterization
Purification
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water (1:1). High-performance liquid chromatography (HPLC) with a C18 column ensures >99% purity for pharmaceutical applications.
Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone H), 7.45–7.12 (m, 4H, fluorophenyl), 4.32 (q, J=7.1 Hz, 2H, CH₂CH₃), 3.85–3.45 (m, 8H, piperazine).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various reaction conditions.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules such as proteins or nucleic acids. Studies could focus on its binding affinity, specificity, and potential as a biochemical probe.
Medicine
In the field of medicine, 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one may be evaluated for its pharmacological properties. Researchers might examine its efficacy as a therapeutic agent, its mechanism of action, and its potential side effects.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties to polymers or other materials, making it valuable for various applications.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Implications
- Synthetic Accessibility : Compounds with hydroxyethyl or ethylpiperazine groups (e.g., Compound A and B) are synthesized via nucleophilic substitution or condensation reactions, similar to the target compound .
- Computational Predictions: Chromeno-pyrimidinones (Compound E) exhibit favorable drug-likeness (e.g., Lipinski’s rule compliance) due to balanced logP and hydrogen-bonding capacity .
- Fluorine’s Advantage: The 2-fluorophenyl group in the target compound likely optimizes pharmacokinetics by balancing solubility and membrane permeability, a feature absent in non-fluorinated analogs .
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel hybrid molecule that combines structural features of thiazolidinones and pyrido-pyrimidinones. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 402.55 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities, including antioxidant and anticancer properties.
Antioxidant Activity
Thiazolidinone derivatives have been extensively studied for their antioxidant properties. Research indicates that compounds similar to the target molecule exhibit significant inhibition of lipid peroxidation and free radical scavenging abilities. For instance, certain thiazolidinones showed effective antioxidant activity with EC50 values in the range of 0.5 to 0.7 mM in TBARS assays, highlighting their potential to mitigate oxidative stress in biological systems .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Studies on related thiazolidinone derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines through caspase-dependent pathways. For example, certain derivatives have shown IC50 values as low as 0.31 µM against HT-29 colorectal cancer cells . The presence of the piperazine moiety may enhance selectivity towards cancer cells while minimizing effects on normal cells.
The mechanism by which thiazolidinone derivatives exert their biological effects often involves modulation of key signaling pathways. For instance, compounds have been reported to inhibit tyrosine kinases such as c-Met and Ron, which are implicated in cancer progression and metastasis. Inhibition rates exceeding 80% have been observed at micromolar concentrations, indicating a strong potential for therapeutic application in oncology .
Study 1: Antioxidant Evaluation
A recent study evaluated the antioxidant capacity of various thiazolidinone derivatives using DPPH and ABTS assays. The results indicated that modifications at the C5 position significantly enhanced antioxidant activity, with some compounds achieving EC50 values below 0.5 mM .
Study 2: Anticancer Screening
In a screening of several thiazolidinone derivatives against breast cancer cell lines (MCF-7), one compound exhibited an IC50 value of 3.2 µM, suggesting significant cytotoxicity and potential for further development into a therapeutic agent .
Data Tables
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Condensation to introduce the thiazolidine and pyridopyrimidine moieties .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve reaction efficiency .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are used depending on the step .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Key variables : Temperature (reflux conditions), reaction time, and stoichiometric ratios of intermediates must be systematically optimized using design-of-experiments (DoE) methodologies .
Q. How is structural integrity confirmed after synthesis?
A combination of spectroscopic and analytical techniques is employed:
- NMR (¹H, ¹³C, 2D-COSY) verifies connectivity of the thiazolidine, pyridopyrimidine, and piperazine groups .
- IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- X-ray crystallography resolves stereochemistry, particularly the (Z)-configuration of the methylidene group .
- LC-MS ensures purity and molecular ion consistency .
Q. What preliminary assays are used to evaluate biological activity?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
- Receptor binding : Radioligand displacement assays for targets like serotonin or dopamine receptors due to the piperazine moiety .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Structural nuances : Minor substituent changes (e.g., 2-fluorophenyl vs. 4-methoxyphenyl on the piperazine) alter receptor affinity .
- Assay conditions : Variations in cell line viability protocols or serum content in media .
Resolution strategies : - Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent modifications .
- Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
- Validate findings with orthogonal methods (e.g., SPR for binding affinity alongside radioligand assays) .
Q. What computational approaches predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., 5-HT₁A due to the piperazine group) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
Validation : Cross-check with experimental IC₅₀ or Ki values from enzymatic assays .
Q. How are pharmacokinetic properties (e.g., metabolic stability) evaluated?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and metabolite profiling via LC-MS/MS .
- Caco-2 permeability : Assess intestinal absorption potential .
- Plasma protein binding : Equilibrium dialysis to quantify free fraction .
Optimization : Introduce metabolically stable groups (e.g., fluorination of the phenyl ring) .
Q. What strategies address low solubility in aqueous media?
- Co-solvent systems : Use DMSO/PEG mixtures in in vitro assays .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) .
- Salt formation : React with HCl or sodium citrate to improve crystallinity .
- Prodrug design : Introduce phosphate or glycoside groups cleaved in vivo .
Methodological Notes
- Contradictory data analysis : Always cross-validate using orthogonal techniques (e.g., SPR + ITC for binding studies) .
- Synthetic optimization : Employ high-throughput screening for catalysts/solvents to reduce step count .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
